molecular formula C32H56N6O9S2 B7796600 1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane

1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane

Cat. No.: B7796600
M. Wt: 733.0 g/mol
InChI Key: OZHZGMBTSAUCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane, also known as Polyethylene Glycol Biotin Dimer, is a biotinylated cross-linking reagent. This compound is characterized by its water solubility and long spacer, making it suitable for cross-linking with avidin molecules. The structure of this compound includes two biotin molecules connected by a polyethylene glycol spacer, which enhances its flexibility and binding efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane involves the conjugation of biotin molecules to a polyethylene glycol spacer. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. The use of bioreactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of the conjugation reaction is the biotin-polyethylene glycol conjugate, which retains the functional properties of biotin while enhancing its solubility and binding efficiency .

Scientific Research Applications

1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane has a wide range of applications in scientific research, including:

Mechanism of Action

1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane exerts its effects through the high-affinity binding of biotin to avidin or streptavidin. This interaction is one of the strongest known non-covalent interactions between a protein and a ligand. The polyethylene glycol spacer enhances the flexibility and accessibility of the biotin molecules, allowing for efficient binding to avidin or streptavidin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane is unique due to its long polyethylene glycol spacer, which provides enhanced flexibility and binding efficiency compared to other biotinylated compounds. This makes it particularly useful in applications requiring high sensitivity and specificity .

Properties

IUPAC Name

5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H56N6O9S2/c39-27(7-3-1-5-25-29-23(21-48-25)35-31(41)37-29)33-9-11-43-13-15-45-17-19-47-20-18-46-16-14-44-12-10-34-28(40)8-4-2-6-26-30-24(22-49-26)36-32(42)38-30/h23-26,29-30H,1-22H2,(H,33,39)(H,34,40)(H2,35,37,41)(H2,36,38,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHZGMBTSAUCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56N6O9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

733.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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